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molecular formula C8H9NO2 B112917 2-Amino-3-methoxybenzaldehyde CAS No. 70127-96-7

2-Amino-3-methoxybenzaldehyde

Cat. No. B112917
M. Wt: 151.16 g/mol
InChI Key: GDIYDPBHVKDDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07144888B2

Procedure details

8-Methoxy-quinazolin-2-ylamine. To a solution of 3-methoxy-2-nitro-benzaldehyde (14.8 g, 81 mmol, Aldrich) and NH4Cl (4.4 g, 82 mmol, Aldrich) in 80% aq. MeOH (250 mL) was added iron dust (20.5 g, 367 mmol, Aldrich) and the reaction mixture was heated at 60° C. with stirring for 2 h. The reaction mixture was allowed to cool to room temperature and filtered through a pad of Celite®. The filter cake was washed with MeOH and the solution was concentrated in vacuum. The concentrated aq. solution was extracted with CH2Cl2 and the combined organic layers were washed with brine and dried over Na2SO4. Purification with EtOAc/Hexanes (0:1→1:4) as eluant gave 3.84 g (31%) of 2amino-3-methoxy-benzaldehyde as a yellow oil. This oil was heated at 190° C. for 2.5 h in the presence of guanidine hydrochloride (4.9 g, 51 mmol, Aldrich), Na2CO3 (5.4 g, 51 mmol) and decalin (55 mL). The reaction was decanted while hot and the solution was allowed to cool to room temperature. The resultant precipitate was stirred with hexanes, filtered, washed with hexanes, and dried in vacuum to give the title compound as a yellow amorphous solid. MS (ESI, pos ion.) m/z: 176 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
20.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC=C2C=1N=C(N)N=C2.[CH3:14][O:15][C:16]1[C:17]([N+:24]([O-])=O)=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH:19]=[O:20].[NH4+].[Cl-]>CO.[Fe]>[NH2:24][C:17]1[C:16]([O:15][CH3:14])=[CH:23][CH:22]=[CH:21][C:18]=1[CH:19]=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC=C2C=NC(=NC12)N
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
COC=1C(=C(C=O)C=CC1)[N+](=O)[O-]
Name
Quantity
4.4 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
20.5 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
WASH
Type
WASH
Details
The filter cake was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuum
EXTRACTION
Type
EXTRACTION
Details
The concentrated aq. solution was extracted with CH2Cl2
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Purification with EtOAc/Hexanes (0:1→1:4) as eluant

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=O)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.84 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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